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molecular formula C17H13N3 B8584805 5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline

5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline

Cat. No. B8584805
M. Wt: 259.30 g/mol
InChI Key: LQLFMXZPDZUHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981101B2

Procedure details

5 ml of dioxane and 0.5 ml of water are added to a mixture, kept under argon, of 179 g (0.5 mmol) of tert-butyl 3-iodo-2-methyl-1H-pyrrolo[2,3-b]-pyridine-1-carboxylate, 87 mg (0.5 mmol) of isoquinoline-5-boronic acid, 159 mg (1.5 mmol) of sodium carbonate and 57 mg (0.05 mmol) of [1,1′bis(diphenylphosphino)ferrocene]palladium(II) dichloride/dichloromethane adduct. The mixture is stirred at 100° C. in a sealed vessel for 26 hours. The reaction mixture is cooled to room temperature, evaporated, and the residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent: 5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline as colourless solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
reactant
Reaction Step Three
Quantity
159 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCOCC1.I[C:8]1[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[N:10](C(OC(C)(C)C)=O)[C:9]=1[CH3:24].[CH:25]1[C:34]2[CH:33]=[CH:32][CH:31]=[C:30](B(O)O)[C:29]=2[CH:28]=[CH:27][N:26]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].ClCCl.O>[CH3:24][C:9]1[NH:10][C:11]2=[N:12][CH:13]=[CH:14][CH:15]=[C:16]2[C:8]=1[C:30]1[CH:31]=[CH:32][CH:33]=[C:34]2[C:29]=1[CH:28]=[CH:27][N:26]=[CH:25]2 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
179 g
Type
reactant
Smiles
IC1=C(N(C2=NC=CC=C21)C(=O)OC(C)(C)C)C
Step Three
Name
Quantity
87 mg
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)B(O)O
Step Four
Name
Quantity
159 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
57 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 100° C. in a sealed vessel for 26 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
Smiles
CC1=C(C=2C(=NC=CC2)N1)C1=C2C=CN=CC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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